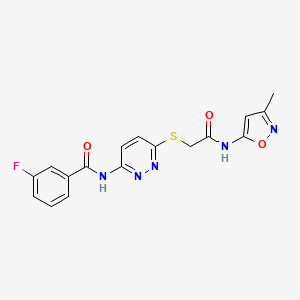

3-fluoro-N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-[6-[2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN5O3S/c1-10-7-15(26-23-10)20-14(24)9-27-16-6-5-13(21-22-16)19-17(25)11-3-2-4-12(18)8-11/h2-8H,9H2,1H3,(H,20,24)(H,19,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJAKZXIIUOOSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-fluoro-N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological activity, synthesizing data from various sources to provide a comprehensive overview.

The molecular formula of the compound is with a molecular weight of 387.4 g/mol. The structure includes a fluorine atom, a pyridazine ring, and an isoxazole moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 387.4 g/mol |

| CAS Number | 1021056-12-1 |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of isoxazole have shown selective cytotoxicity against tumor cells while sparing normal cells, suggesting a targeted action mechanism.

A study focused on related pyridazine compounds reported IC50 values reflecting their potency against specific cancer types, highlighting the potential of this compound as an anticancer agent. These results suggest that the compound may disrupt cellular processes critical for cancer cell survival, although further mechanistic studies are required.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research into similar compounds has demonstrated efficacy against bacterial strains such as Helicobacter pylori and other pathogens. The thioether linkage in the compound may enhance its ability to penetrate bacterial membranes, thus increasing its antimicrobial potency.

Case Studies

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various isoxazole derivatives, including those with structural similarities to this compound. The results indicated significant tumor-specific cytotoxicity with minimal effects on normal cell lines.

- Antimicrobial Testing : In vitro tests were conducted on derivatives with similar functional groups to assess their effectiveness against H. pylori. Results showed that certain compounds inhibited bacterial growth effectively, suggesting that modifications to the isoxazole or pyridazine rings could enhance activity.

While specific mechanisms for this compound have yet to be fully elucidated, it is hypothesized that the compound may interact with key enzymes or receptors involved in cell proliferation and survival pathways. For instance, inhibition of protein kinases or interference with DNA synthesis could be potential pathways through which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several analogs documented in the literature and patents. Below is a comparative analysis based on substituents, physicochemical properties, and hypothesized applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.